molecular formula C20H25BrN2O2 B5971074 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol

4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol

Katalognummer B5971074
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: JUUJHFBEOZZKAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol, also known as BKM120, is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in cell growth, survival, and metabolism, making it a promising target for cancer therapy.

Wirkmechanismus

4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol inhibits the PI3K pathway by binding to the p110α subunit of PI3K, preventing its activation. This leads to a decrease in downstream signaling, including the activation of AKT and mTOR, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, and can induce cell cycle arrest. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its specificity for the PI3K pathway and its ability to enhance the effectiveness of other cancer therapies. However, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has limitations, such as its low solubility and bioavailability, which can make it difficult to administer in vivo.

Zukünftige Richtungen

Future research on 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could focus on improving its solubility and bioavailability, as well as identifying biomarkers that can predict response to therapy. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could also be studied in combination with other targeted therapies to enhance its effectiveness. Additionally, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could be studied in other diseases that involve the PI3K pathway, such as diabetes and cardiovascular disease.
In conclusion, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol is a promising small molecule inhibitor that targets the PI3K pathway for cancer therapy. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol could lead to improved cancer therapies and new treatments for other diseases involving the PI3K pathway.

Synthesemethoden

4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-nitrophenol with 2-ethoxybenzylamine to form the corresponding amine. This amine is then reacted with 4-(2-chloroethyl)piperazine to form the final product, 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol.

Wissenschaftliche Forschungsanwendungen

4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has been extensively studied in preclinical and clinical trials for cancer therapy. It has shown promising results in inhibiting the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. 4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

Eigenschaften

IUPAC Name

4-bromo-2-[[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-2-25-20-6-4-3-5-16(20)14-22-9-11-23(12-10-22)15-17-13-18(21)7-8-19(17)24/h3-8,13,24H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJHFBEOZZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[4-(2-ethoxybenzyl)piperazin-1-yl]methyl}phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.